molecular formula C17H19N3O5S B2819350 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1251681-64-7

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2819350
CAS No.: 1251681-64-7
M. Wt: 377.42
InChI Key: HFBDRBIBTCMTHW-UHFFFAOYSA-N
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Description

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a complex organic compound with a unique structure that combines a morpholine ring, a sulfonyl group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial for achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

IUPAC Name

2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-16(18-14-5-2-1-3-6-14)13-19-8-4-7-15(17(19)22)26(23,24)20-9-11-25-12-10-20/h1-8H,9-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBDRBIBTCMTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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